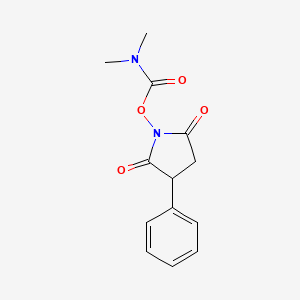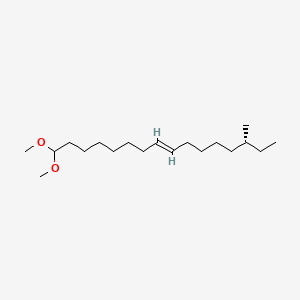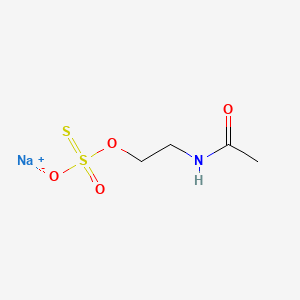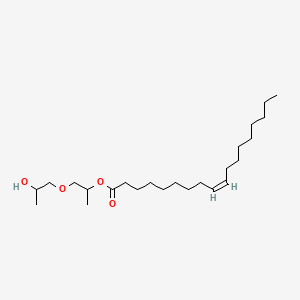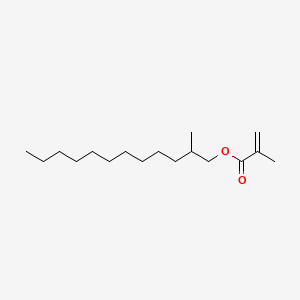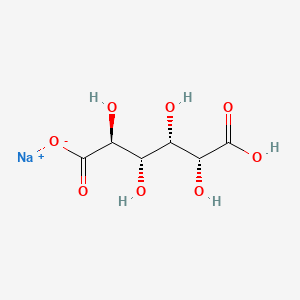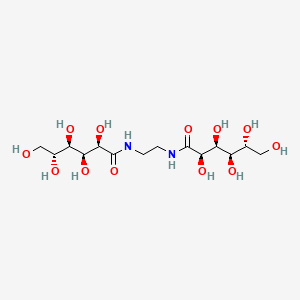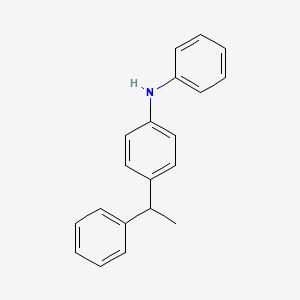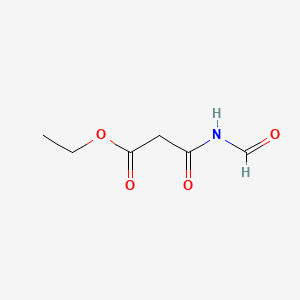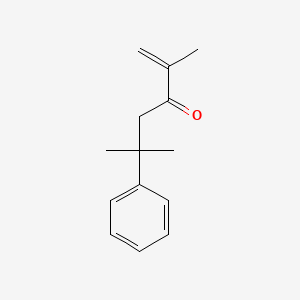
1-Hexen-3-one, 2,5-dimethyl-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexen-3-one, 2,5-dimethyl-5-phenyl- is an organic compound with a unique structure that includes a hexene backbone with a ketone functional group at the third position, and two methyl groups and a phenyl group attached at the second and fifth positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- can be synthesized through various organic reactions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions: 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-Hexen-3-one, 2,5-dimethyl-5-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
類似化合物との比較
- 1-Hexen-3-one, 2,5-dimethyl-
- 1-Hexen-3-one, 5-phenyl-
- 1-Hexen-3-one, 2,5-dimethyl-4-phenyl-
Uniqueness: 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- is unique due to the specific positioning of the methyl and phenyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
特性
CAS番号 |
61550-56-9 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
2,5-dimethyl-5-phenylhex-1-en-3-one |
InChI |
InChI=1S/C14H18O/c1-11(2)13(15)10-14(3,4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
InChIキー |
XYDMLNRJJZVUKP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)CC(C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


